

Precision Synthesis of (Dibutylsulfamoyl)amine: A Comparative Technical Guide

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Compound of Interest

Compound Name: (Dibutylsulfamoyl)amine

CAS No.: 53892-25-4

Cat. No.: B3005581

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Executive Summary

(Dibutylsulfamoyl)amine (

-dibutylsulfamide) represents a critical pharmacophore in medicinal chemistry, serving as a lipophilic bioisostere of urea. Its structural motif is integral to the development of carbonic anhydrase inhibitors, anticonvulsants, and enzyme transition-state mimics.

This technical guide delineates two distinct synthesis pathways:

- The Sulfamoyl Chloride Route: A two-step, high-precision protocol favored for structure-activity relationship (SAR) studies where regioselectivity and purity are paramount.
- The Transamination Route: A direct, atom-economical method suitable for scale-up, utilizing sulfamide as the sulfur source.

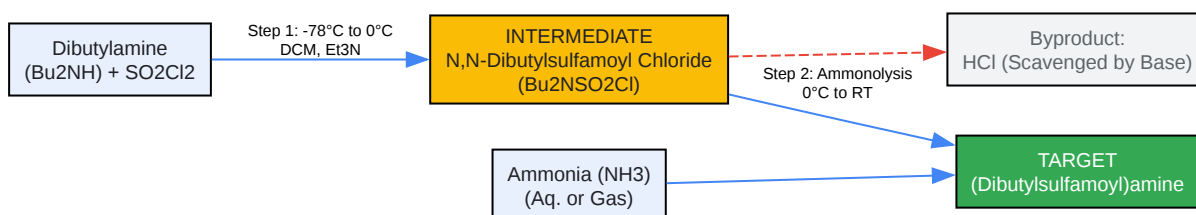
Chemical Profile & Target Specifications[1][2][3][4] [5]

Property	Specification
IUPAC Name	-Dibutylsulfamide
CAS Number	1424-94-8 (Generic for dialkylsulfamides)
Molecular Formula	
Molecular Weight	208.32 g/mol
Physical State	White crystalline solid or viscous oil (dependent on purity)
Solubility	Soluble in DCM, EtOAc, DMSO; sparingly soluble in water.
Key Intermediate	-Dibutylsulfamoyl chloride ()

Pathway A: The Sulfamoyl Chloride Route (Gold Standard)

This pathway is the preferred method for research applications requiring high purity. It proceeds via the formation of an electrophilic sulfamoyl chloride intermediate, followed by ammonolysis.

Reaction Scheme (DOT Visualization)



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Figure 1: Stepwise synthesis via the sulfamoyl chloride intermediate. Note the critical temperature control in Step 1 to prevent bis-substitution.

Detailed Protocol

Step 1: Synthesis of

-Dibutylsulfamoyl Chloride

Rationale: Sulfuryl chloride (

) is highly reactive. Low temperature prevents the formation of the symmetric sulfamide ().

- Setup: Flame-dry a 3-neck round-bottom flask (RBF). Equip with a magnetic stir bar, addition funnel, and nitrogen inlet.[1]
- Reagent Prep: Charge the flask with Sulfuryl Chloride (1.1 eq) and anhydrous Dichloromethane (DCM) (0.5 M concentration relative to amine). Cool to -10°C using an ice/salt bath.
- Addition: Mix Dibutylamine (1.0 eq) and Triethylamine (TEA) (1.2 eq) in dry DCM. Add this solution dropwise to the

over 60 minutes.
 - Critical Check: Maintain internal temperature

.[1] Rapid addition causes exotherms that favor side products.
- Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 8:2). The intermediate () is usually less polar than the starting amine.
- Workup: Wash with cold water (x2) and 1M HCl (to remove unreacted amine/TEA). Dry organic layer over

and concentrate in vacuo.

- Stability Note: The chloride intermediate is moisture-sensitive.[2] Proceed immediately to Step 2 or store under inert gas at 4°C.

Step 2: Ammonolysis to Target

Rationale: Nucleophilic substitution of the chloride by ammonia.

- Setup: Dissolve the crude sulfamoyl chloride from Step 1 in THF or DCM. Cool to 0°C.[1][3]
- Amination: Add concentrated aqueous Ammonium Hydroxide (, 28%, 5.0 eq) or bubble anhydrous gas through the solution.
 - Excess Reagent: Excess ammonia is required to act as both the nucleophile and the scavenger for the HCl generated.
- Completion: Stir at RT for 4–12 hours.
- Purification:
 - Evaporate solvent.
 - Resuspend residue in EtOAc/Water. Wash organic layer with brine.
 - Recrystallization: If solid, recrystallize from Ethanol/Water. If oil, purify via flash column chromatography (SiO₂, 0-5% MeOH in DCM).

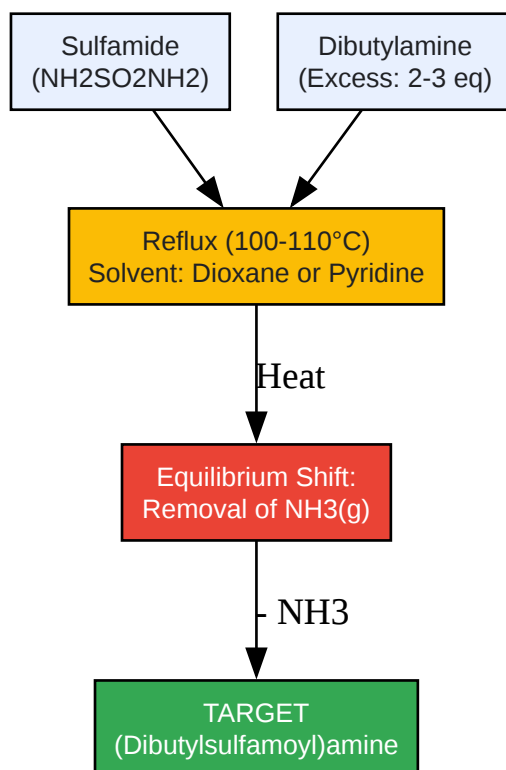
Pathway B: The Transamination Route (Green Alternative)

This method utilizes Sulfamide (

) directly. It is "greener" as it avoids corrosive

but requires harsher thermal conditions.

Reaction Logic (DOT Visualization)



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Figure 2: Transamination pathway relying on the thermal elimination of ammonia to drive equilibrium.

Detailed Protocol

- Stoichiometry: Mix Sulfamide (1.0 eq) with Dibutylamine (1.0–1.2 eq).
 - Note: Using a massive excess of amine favors the bis-substituted product (). Stoichiometry control is vital for the mono-substituted target.
- Solvent: Dissolve in 1,4-Dioxane or Pyridine (high boiling point required).
- Reflux: Heat to reflux () for 12–24 hours.
 - Mechanism:[4] The reaction is driven by the evolution of ammonia gas. An open system (with a condenser) is necessary to allow

escape.

- Workup:
 - Concentrate the solvent.
 - Acidify carefully with 1M HCl to remove unreacted dibutylamine (which forms a water-soluble salt).
 - Extract the sulfonamide/sulfamide product into EtOAc.

Comparative Analysis & Troubleshooting

Parameter	Pathway A (Sulfamoyl Chloride)	Pathway B (Transamination)
Overall Yield	High (75–90%)	Moderate (40–60%)
Purity Profile	Excellent (Stepwise control)	Mixed (Mono/Bis mixtures common)
Atom Economy	Low (Generates sulfonyl salts)	High (Only byproduct)
Safety Hazards	is corrosive/toxic.	High temp reflux; Ammonia gas.
Best Use Case	Medicinal Chemistry / SAR	Process Chemistry / Scale-up

Critical Process Parameters (CPP)

- Moisture Control (Route A):

hydrolyzes instantly to sulfuric acid and HCl. All glassware must be oven-dried.
- Regioselectivity (Route B): If the bis-substituted byproduct (

) is observed, reduce the reaction temperature or the equivalents of amine.

Analytical Validation

To certify the synthesis of **(Dibutylsulfamoyl)amine**, the following spectral signatures must be confirmed:

- ¹H NMR (DMSO-d₆):
 - 6.5–7.0 ppm (s, 2H): Characteristic broad singlet for the protons. This confirms the primary sulfamide moiety.
 - 3.0–3.2 ppm (t, 4H):
-methylene protons of the butyl groups.
 - 0.8–0.9 ppm (t, 6H): Terminal methyl groups.
- IR Spectroscopy:
 - Diagnostic bands at

and

(asymmetric and symmetric stretching).
 - Doublet peak around

(

stretching).

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